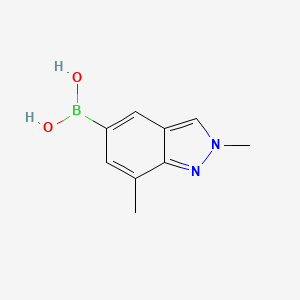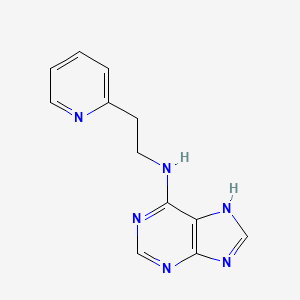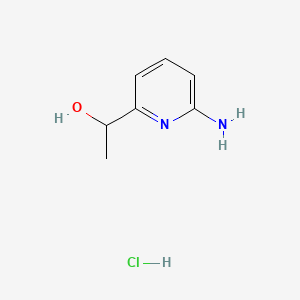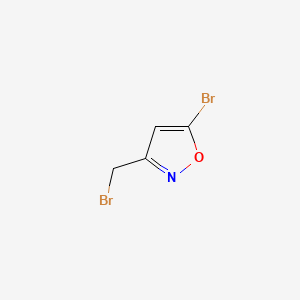![molecular formula C6H6ClN3O B13468398 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core . Subsequent steps involve various functionalization reactions to introduce the hydroxyl group at the 5-position and the hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a biochemical probe and enzyme inhibitor.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can be compared with other similar compounds, such as:
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and functional groups. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-4-2-8-9-6(4)7-3-5;/h1-3,10H,(H,7,8,9);1H |
InChI Key |
COPVFHBTBVUEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC=C1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)

![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)






![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)


